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Compound of Interest

Compound Name: CdnP-IN-1

Cat. No.: B15577983 Get Quote

An In-depth Review of the Chemical Structure, Properties, and Biological Activity of a Novel

Mycobacterium tuberculosis CdnP Inhibitor

This technical guide provides a comprehensive overview of CdnP-IN-1, a recently identified

inhibitor of the Mycobacterium tuberculosis cyclic dinucleotide phosphodiesterase (CdnP). This

document is intended for researchers, scientists, and drug development professionals

interested in the therapeutic potential and experimental application of this compound. Included

are its chemical and physical properties, mechanism of action, relevant signaling pathways,

and detailed experimental protocols.

Core Concepts and Chemical Identity
CdnP-IN-1, also known as compound C82, is a potent and selective, non-nucleotide small

molecule inhibitor of the Mycobacterium tuberculosis (Mtb) cyclic dinucleotide

phosphodiesterase, CdnP.[1][2] Its identification marks a significant step towards the

development of antivirulence therapies targeting Mtb's ability to evade the host immune

system.

Chemical Structure
The chemical structure of CdnP-IN-1 is provided below:

IUPAC Name: 2-(6-ethyl-4-oxothieno[2,3-d]pyrimidin-3-yl)-N-(2-methoxyphenyl)acetamide

(Image of the 2D chemical structure of CdnP-IN-1 should be displayed here. As I cannot

generate images, I will describe it: The core is a thieno[2,3-d]pyrimidine ring system. An ethyl
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group is attached to the thiophene ring. An oxo group is attached to the pyrimidine ring. A

nitrogen atom of the pyrimidine ring is substituted with an acetamide group, which in turn has

an N-(2-methoxyphenyl) substituent.)

Chemical and Physical Properties
The key chemical and physical properties of CdnP-IN-1 are summarized in the table below.

Property Value Source

Molecular Formula C₁₇H₁₇N₃O₃S PubChem CID: 734347

Molecular Weight 343.4 g/mol PubChem CID: 734347

Canonical SMILES
CCC1=CC2=C(N=CN2C(=O)N

C3=CC=CC=C3OC)C(=O)S1
PubChem CID: 734347

InChI Key
UFGVGNVQFZJDIR-

UHFFFAOYSA-N
PubChem CID: 734347

Synonyms C82, 691862-35-8 PubChem CID: 734347

Biological Activity and Mechanism of Action
CdnP-IN-1's primary biological activity is the inhibition of the Mtb CdnP enzyme. This enzyme

plays a crucial role in the bacterium's ability to subvert the host's innate immune response.

The cGAS-STING Signaling Pathway
The innate immune system detects bacterial infections through various mechanisms, including

the cGAS-STING pathway.[1][2] When M. tuberculosis infects a host cell, its DNA can be

released into the cytosol. This cytosolic DNA is detected by the enzyme cyclic GMP-AMP

synthase (cGAS), which then synthesizes the cyclic dinucleotide (CDN) cGAMP (cyclic GMP-

AMP).[1][2] cGAMP acts as a second messenger, binding to and activating the STIMULATOR

OF INTERFERON GENES (STING) protein located on the endoplasmic reticulum.[3] This

activation triggers a downstream signaling cascade involving TBK1 (TANK-binding kinase 1),

leading to the phosphorylation of the transcription factor IRF3 (interferon regulatory factor 3).

Phosphorylated IRF3 then translocates to the nucleus and induces the expression of type I
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interferons (IFNs) and other pro-inflammatory cytokines, which are essential for mounting an

effective anti-bacterial response.[3]

Mtb CdnP: A Virulence Factor
Mycobacterium tuberculosis has evolved a mechanism to counteract this host defense. It

secretes the phosphodiesterase CdnP, which hydrolyzes not only the host-derived cGAMP but

also the bacterium's own cyclic di-AMP (c-di-AMP), another potent activator of the STING

pathway.[3] By degrading these cyclic dinucleotides, CdnP effectively blunts the STING-

mediated immune response, allowing the bacterium to establish and maintain an infection.[3][4]

CdnP-IN-1 as an Antivirulence Agent
CdnP-IN-1 inhibits the enzymatic activity of CdnP.[1][2] By blocking CdnP, CdnP-IN-1 prevents

the degradation of cGAMP and c-di-AMP. This leads to an accumulation of these cyclic

dinucleotides in the host cell cytosol, resulting in a robust activation of the STING pathway and

an enhanced type I interferon response. This enhanced immune response can then more

effectively control and clear the bacterial infection. This mechanism of action classifies CdnP-
IN-1 as a potential antivirulence agent, a therapeutic that disarms the pathogen rather than

directly killing it.

The signaling pathway is visualized in the diagram below.
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Caption: CdnP-IN-1 inhibits Mtb CdnP, restoring STING-mediated immunity.
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Quantitative Data
CdnP-IN-1 has been characterized by its inhibitory potency and selectivity.

Parameter Value Target/Assay Source

IC₅₀ ~18 µM M. tuberculosis CdnP [1][2]

Selectivity No inhibition

Bacterial CDN PDEs

(Yybt, RocR, GBS-

CdnP)

[1][2]

No inhibition
Viral CDN PDE

(poxin)
[1][2]

No inhibition Mammalian ENPP1 [1][2]

Experimental Protocols
The following protocols are based on the methodologies described in the primary literature for

the characterization of CdnP-IN-1 and similar compounds.[1][2]

High-Throughput Screening for CdnP Inhibitors
(Workflow)
The identification of CdnP-IN-1 was facilitated by a high-throughput screening campaign. The

general workflow for such a screen is depicted below.

High-Throughput Screening Workflow

Small Molecule
Library

Primary Screen
(e.g., STING-based FP assay) Hit Identification Dose-Response &
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Selectivity Assays
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Caption: Workflow for the identification of CdnP-IN-1 from a compound library.
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CdnP Phosphodiesterase Activity Assay (STING-based
Fluorescence Polarization)
This protocol describes a fluorescence polarization (FP) assay to measure the activity of CdnP

and the inhibitory effect of CdnP-IN-1. The assay is based on the displacement of a

fluorescently labeled cyclic dinucleotide probe from the STING protein.[5]

Principle: The STING protein binds to cyclic dinucleotides. A fluorescently labeled c-di-GMP (F-

c-di-GMP) probe, when bound to the larger STING protein, has a high fluorescence

polarization value. In the presence of unlabeled c-di-AMP (the substrate for CdnP), the probe is

displaced, resulting in a low polarization value. When CdnP is added, it hydrolyzes the c-di-

AMP, reducing its concentration. This allows the fluorescent probe to re-bind to STING, causing

an increase in the fluorescence polarization. An inhibitor like CdnP-IN-1 will prevent this

increase.

Materials:

Purified human STING protein (C-terminal domain)

Fluorescein-labeled c-di-GMP (F-c-di-GMP) probe

Purified M. tuberculosis CdnP enzyme

c-di-AMP (substrate)

CdnP-IN-1 (or other test inhibitors) dissolved in DMSO

Assay Buffer (e.g., 25 mM Tris-HCl pH 8.5, 25 mM NaCl, 0.6 mM MnCl₂)

384-well, non-stick black microplates

A microplate reader capable of measuring fluorescence polarization

Procedure:

Reagent Preparation:
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Prepare a solution of STING protein and F-c-di-GMP probe in the assay buffer. The final

concentrations will need to be optimized, but starting points could be around 10 µM STING

and 50 nM F-c-di-GMP.

Prepare a solution of c-di-AMP substrate in the assay buffer. The concentration should be

around the Kₘ of the enzyme for the substrate, if known.

Prepare serial dilutions of CdnP-IN-1 in DMSO, and then dilute further in assay buffer to

the desired final concentrations. Ensure the final DMSO concentration is consistent across

all wells and is typically ≤1%.

Prepare a solution of CdnP enzyme in assay buffer. The concentration should be

optimized to give a robust signal change within a reasonable time frame (e.g., 15-30

minutes).

Assay Setup (per well of a 384-well plate):

Add 5 µL of the CdnP-IN-1 dilution (or DMSO for control wells).

Add 10 µL of the STING/F-c-di-GMP probe mix.

Add 5 µL of the CdnP enzyme solution (or assay buffer for no-enzyme controls).

Incubate for a short period (e.g., 10 minutes) at room temperature to allow the inhibitor to

bind to the enzyme.

Initiate the reaction by adding 5 µL of the c-di-AMP substrate solution.

Measurement:

Immediately after adding the substrate, read the fluorescence polarization of the plate at

time zero.

Incubate the plate at 37°C.

Read the fluorescence polarization at regular intervals (e.g., every 5 minutes for 30-60

minutes) to monitor the progress of the reaction.
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Data Analysis:

For each concentration of CdnP-IN-1, calculate the initial rate of the reaction (change in

polarization over time).

Plot the reaction rate as a function of the logarithm of the inhibitor concentration.

Fit the data to a dose-response curve to determine the IC₅₀ value.

Conclusion and Future Directions
CdnP-IN-1 is a valuable tool compound for studying the role of cyclic dinucleotide signaling in

Mycobacterium tuberculosis pathogenesis. Its ability to selectively inhibit CdnP and thereby

restore the host's innate immune response highlights the potential of antivirulence strategies in

combating tuberculosis. Future research will likely focus on optimizing the potency and

pharmacokinetic properties of CdnP-IN-1 and related compounds to develop novel

therapeutics for the treatment of tuberculosis. Further studies are also warranted to explore the

in vivo efficacy of CdnP-IN-1 in animal models of tuberculosis infection.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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